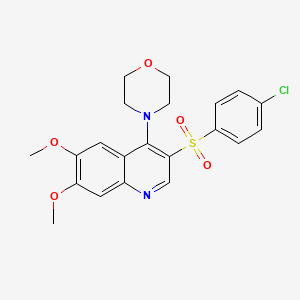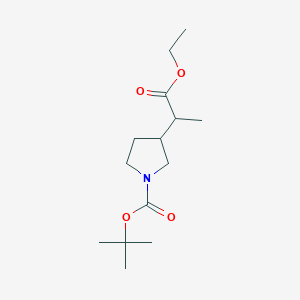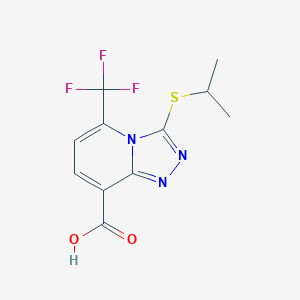![molecular formula C10H10ClN3O B2622418 5-Chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one CAS No. 1265634-85-2](/img/structure/B2622418.png)
5-Chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Chemical Reactions Analysis
When 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are heated under reflux with MeONa in BuOH, they are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Mécanisme D'action
5-Chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one inhibits the activity of JAK3, a member of the Janus kinase family that plays a key role in the signaling pathways of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound prevents the activation of downstream signaling pathways, leading to a decrease in the production of pro-inflammatory cytokines and the inhibition of immune cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have potent immunosuppressive effects in vitro and in vivo. It can inhibit the production of pro-inflammatory cytokines, such as IL-2, IL-4, and interferon-gamma (IFN-γ), and reduce the proliferation and differentiation of T and B cells. This compound has also been shown to have anti-tumor activity, and may be useful in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
5-Chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of specificity for JAK3, and does not inhibit other members of the Janus kinase family. However, this compound also has some limitations. It has a short half-life in vivo, and may require frequent dosing to maintain therapeutic levels. It may also have off-target effects that could affect the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 5-Chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one. One area of interest is the development of more potent and selective JAK3 inhibitors that have a longer half-life and fewer off-target effects. Another area of interest is the investigation of the role of JAK3 in the development of autoimmune diseases and cancer, and the potential therapeutic applications of JAK3 inhibitors in these conditions. Additionally, the use of this compound in combination with other immunosuppressive agents may be explored as a potential treatment strategy for autoimmune diseases and cancer.
Méthodes De Synthèse
5-Chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one can be synthesized using a multi-step process that involves the reaction of 2-cyanopyrido[2,3-d]pyrimidine with cyclopropylamine, followed by chlorination and cyclization. The final product is obtained in high yield and purity, and can be further purified using column chromatography.
Applications De Recherche Scientifique
5-Chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one has been extensively studied in various scientific fields, including immunology, pharmacology, and biochemistry. Its potential applications include the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has also been shown to have anti-tumor activity, and may be useful in the treatment of certain types of cancer.
Propriétés
IUPAC Name |
5-chloro-3-cyclopropyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-8-3-4-12-9-7(8)5-14(6-1-2-6)10(15)13-9/h3-4,6H,1-2,5H2,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNYFYBBLIUZBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3=C(C=CN=C3NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2622335.png)

![3-[(2-fluorophenyl)methyl]-7-[4-(2-methylphenyl)piperazin-1-yl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2622339.png)
![1-[(4-Hydroxyoxan-4-yl)methyl]azetidin-3-ol](/img/structure/B2622341.png)

![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2622344.png)

![tert-butyl 3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2622347.png)
![8-Chlorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2622348.png)
![1-(4-Chloro-2-nitrophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2622349.png)

![7-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2622354.png)

